![molecular formula C17H21N3O6S2 B2684180 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034289-21-7](/img/structure/B2684180.png)
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H21N3O6S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine , often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. Its complex structure incorporates a piperidine ring and sulfonyl groups, which are crucial for its pharmacological properties.
- Molecular Formula : C₁₄H₁₇N₃O₆S₂
- Molecular Weight : Approximately 327.35 g/mol
- CAS Number : 461456-17-7
The compound is characterized by its dihydrobenzo[b][1,4]dioxin moiety, which is known to influence its biological activity significantly. The presence of sulfonyl groups enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that this compound may act primarily as a dopamine D4 receptor antagonist , which is significant given the receptor's role in several neurological disorders such as schizophrenia and Parkinson's disease. The selectivity towards dopamine receptors suggests potential therapeutic applications in treating these conditions .
Enzyme Inhibition Studies
In vitro studies have shown that related compounds exhibit inhibitory activity against various kinases, including GSK-3α and GSK-3β, which are implicated in cancer and neurodegenerative diseases. For instance, the compound's structural analogs have been tested for their ability to inhibit GSK-3 with varying degrees of success .
Table 1: Inhibitory Activity Against GSK Kinases
Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
---|---|---|
Compound A | 80% | 45% |
Compound B | 100% | 97% |
Compound C | 0% | 0% |
The data indicates that modifications to the dihydrobenzo[b][1,4]dioxin scaffold can significantly affect inhibitory potency against these kinases.
Neuropharmacological Applications
A study highlighted the potential of sulfonamide derivatives in modulating dopamine receptor activity. The specific binding affinity of the compound was assessed using radiolabeled ligands, revealing a unique profile that could differentiate it from other known dopamine antagonists. This specificity may lead to reduced side effects compared to traditional antipsychotic medications .
Cancer Research
In another investigation focused on cancer therapy, compounds structurally similar to our target were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms mediated by GSK inhibition .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is C19H19N3O4S with a molecular weight of 385.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups and a dihydrobenzo[dioxin] moiety, which is critical for its biological activity.
Alpha2C Adrenergic Receptor Antagonism
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin can act as selective antagonists for the alpha2C adrenergic receptor. This receptor subtype is implicated in various central nervous system (CNS) disorders. Compounds that target this receptor may offer therapeutic benefits for conditions such as depression and anxiety by modulating neurotransmitter release in the CNS .
Enzyme Inhibition
Recent studies have demonstrated that sulfonamide derivatives, including those containing the dihydrobenzo[1,4]dioxin structure, exhibit significant enzyme inhibitory activity. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin were screened against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) .
Chaperone Activity in Glycosidase Inhibition
The compound has also been evaluated for its chaperone activity in the context of Gaucher disease treatment. Iminosugar inhibitors related to this compound have shown promise in promoting the trafficking of glucocerebrosidase from the endoplasmic reticulum to lysosomes, enhancing enzyme function . This mechanism is vital for therapeutic strategies aimed at lysosomal storage disorders.
Case Study 1: CNS Disorders
A study focused on synthesizing various derivatives of the dihydrobenzo[1,4]dioxin framework revealed their potential as alpha2C antagonists. These compounds were tested in vitro and showed promising results in modulating CNS activity, suggesting their use in treating stress-induced mental disturbances .
Case Study 2: Diabetes and Alzheimer's Disease
In another investigation, sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]dioxin were synthesized and evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that these compounds could be effective in managing blood glucose levels and cognitive decline associated with Alzheimer's disease .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-19-9-6-18-17(19)27(21,22)13-4-7-20(8-5-13)28(23,24)14-2-3-15-16(12-14)26-11-10-25-15/h2-3,6,9,12-13H,4-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGXMTAZRGHIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.